Ethyl 4-(benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate
Overview
Description
Ethyl 4-(benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate is a complex organic compound with a bicyclic structure. This compound is notable for its unique bicyclo[2.2.2]octane framework, which is a privileged structure found in various natural products and synthetic analogues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate typically involves the reaction of 4-benzyloxycarbonylaminobicyclo[2.2.2]octane-1-carboxylic acid with ethyl iodide in the presence of sodium bicarbonate. The reaction is carried out in N,N-dimethylformamide at temperatures ranging from 50 to 60°C for a total of 8 hours . This method yields the desired compound with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The benzyloxycarbonylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Ethyl 4-(benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural product analogues.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-(benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonylamino group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The bicyclo[2.2.2]octane framework provides structural rigidity, which can enhance binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate: This compound shares the bicyclo[2.2.2]octane core but differs in the functional groups attached.
8-Azabicyclo[3.2.1]octane derivatives: These compounds have a different bicyclic structure but exhibit similar biological activities.
Uniqueness
Ethyl 4-(benzyloxycarbonylamino)bicyclo[222]octane-1-carboxylate is unique due to its specific combination of the bicyclo[222]octane framework and the benzyloxycarbonylamino group
Properties
IUPAC Name |
ethyl 4-(phenylmethoxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-2-23-16(21)18-8-11-19(12-9-18,13-10-18)20-17(22)24-14-15-6-4-3-5-7-15/h3-7H,2,8-14H2,1H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYWBXXEGITRCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(CC2)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442584 | |
Record name | Ethyl 4-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
444344-90-5 | |
Record name | Ethyl 4-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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